molecular formula C11H15NO3S B3155050 methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate CAS No. 79128-69-1

methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate

Cat. No.: B3155050
CAS No.: 79128-69-1
M. Wt: 241.31 g/mol
InChI Key: UMECWUPJPGGLTL-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate has several applications in scientific research:

Safety and Hazards

“Methyl 3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylate” may cause serious eye irritation and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn .

Future Directions

“Methyl 3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylate” is a significantly important intermediate in pharmaceutical products and agrochemical products . It is also a key starting material in the synthesis of various compounds with a variety of biological effects . Therefore, it is expected to continue to be a focus of research in the future.

Mechanism of Action

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific pathways and downstream effects of this compound require further investigation.

Preparation Methods

Chemical Reactions Analysis

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their specific applications and pharmacological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl 3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMECWUPJPGGLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167628
Record name Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-69-1
Record name Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79128-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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